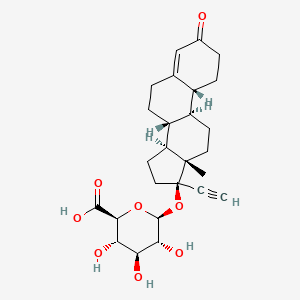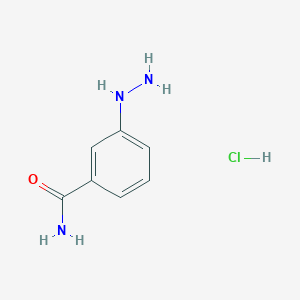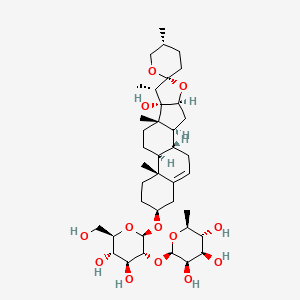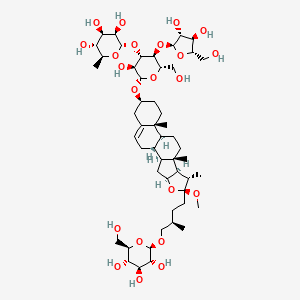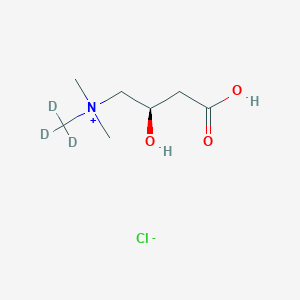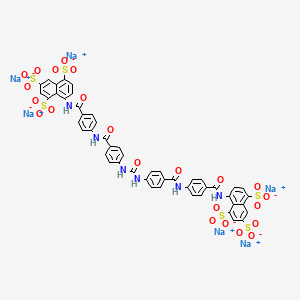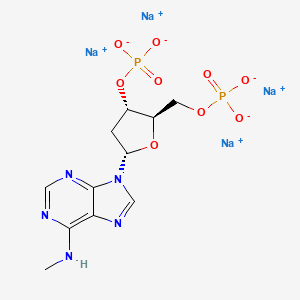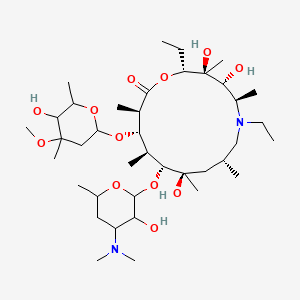
Azithromycin N-Ethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azithromycin is an antibiotic medication used for the treatment of a number of bacterial infections. This includes middle ear infections, strep throat, pneumonia, traveler’s diarrhea, and certain other intestinal infections . It belongs to the class of drugs known as macrolide antibiotics and works by killing bacteria or preventing their growth .
Synthesis Analysis
While specific information on the synthesis of Azithromycin N-Ethyl was not found, there are studies on the synthesis of Azithromycin derivatives and the epimerization of an Azithromycin analogue .
Molecular Structure Analysis
Azithromycin has a molecular formula of C38H72N2O12 . The structure of Azithromycin in solution has been investigated using NMR and thermodynamic analysis .
Chemical Reactions Analysis
Azithromycin has been analyzed in different pharmaceutical dosage forms using various techniques such as microbiological methods and high-performance liquid chromatography (HPLC) . A gas chromatographic–mass spectrometric (GC–MS) method has also been described for the determination of Azithromycin residue in biological fluids .
Physical And Chemical Properties Analysis
Azithromycin has an average mass of 748.984 Da and a monoisotopic mass of 748.508545 Da . Knowledge of the predominant molecular structure in solution is a prerequisite for understanding the interactions of the drug in biological media .
Aplicaciones Científicas De Investigación
1. Treatment of Bacterial Skin Infections
- Application Summary : Azithromycin has been used in the treatment of bacterial skin infections, particularly those caused by antibiotic-resistant strains of Staphylococcus aureus .
- Methods of Application : Azithromycin is incorporated into microemulsions, which are nanosystems that can overcome several drawbacks of topical treatment, including poor drug retention within the skin . These microemulsions are composed of vitamin E acetate, Labrasol®, and Transcutol® P .
- Results : The microemulsions showed an acceptable pH and were characterized by different droplet sizes and viscosities depending on their composition. They provided a prolonged release of Azithromycin and promoted its accumulation inside the skin .
2. Enhancing Antibacterial Activity
- Application Summary : Azithromycin is frequently employed for treating bacterial skin infections. It suffers from limited oral bioavailability, which results from incomplete absorption or extensive first-pass metabolism .
- Methods of Application : Azithromycin is loaded into a nanoemulgel for topical administration to avoid first-pass metabolism and to boost the concentration of the drug on the skin .
- Results : The Azithromycin-loaded nanoemulgel exhibited good physical quality and had a greater ex vivo drug permeation across rabbit skin than other formulations, revealing improved drug permeation and greater transdermal flux .
3. Treatment of Respiratory Infections
- Application Summary : Azithromycin is used to treat many different types of infections caused by bacteria, such as respiratory infections .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating various types of respiratory infections .
4. Treatment of Ear, Nose, and Throat Infections
- Application Summary : Azithromycin is used to treat ear, nose, and throat infections such as sinusitis .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating various types of ear, nose, and throat infections .
5. Treatment of Sexually Transmitted Infections
- Application Summary : Azithromycin is used to treat certain sexually transmitted infections .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating certain sexually transmitted infections .
6. Immunomodulatory Effects
- Application Summary : Azithromycin has additional immunomodulatory effects and has been used in chronic respiratory inflammatory diseases for this purpose .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to have beneficial immunomodulatory effects in the treatment of chronic respiratory inflammatory diseases .
7. Treatment of Middle Ear Infections
- Application Summary : Azithromycin is used to treat middle ear infections .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating middle ear infections .
8. Treatment of Strep Throat
- Application Summary : Azithromycin is used to treat strep throat .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating strep throat .
9. Treatment of Traveler’s Diarrhea
- Application Summary : Azithromycin is used to treat traveler’s diarrhea .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating traveler’s diarrhea .
10. Treatment of Certain Other Intestinal Infections
- Application Summary : Azithromycin is used to treat certain other intestinal infections .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating certain other intestinal infections .
11. Treatment of Malaria
- Application Summary : Along with other medications, Azithromycin may also be used for malaria .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to be effective in treating malaria when used with other medications .
12. Treatment of Chronic Respiratory Inflammatory Diseases
- Application Summary : Azithromycin has additional immunomodulatory effects and has been used in chronic respiratory inflammatory diseases for this purpose .
- Methods of Application : Azithromycin is administered orally or intravenously . The dose and length of treatment may vary depending on the type of infection .
- Results : Azithromycin has been found to have beneficial immunomodulatory effects in the treatment of chronic respiratory inflammatory diseases .
Propiedades
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXWHWVRHQDUNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74N2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azithromycin N-Ethyl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

